molecular formula C6H7NO<br>C6H4(OH)(NH2)<br>C6H7NO B121084 2-Aminophenol CAS No. 95-55-6

2-Aminophenol

Cat. No. B121084
CAS RN: 95-55-6
M. Wt: 109.13 g/mol
InChI Key: CDAWCLOXVUBKRW-UHFFFAOYSA-N
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Patent
US06432683B1

Procedure details

Recently, we found that 2-aminomuconate is one of the intermediates in the pathway for the biodegradation of nitrobenzene by the bacterium Pseudomonas pseudoalcaligenes JS45. 2-Aminomuconate is produced from 2-aminophenol by the action of 2-aminophenol 1,6-dioxygenase and 2-aminomuconic semialdehyde dehydrogenase. We have prepared 2-aminomuconate with these two enzymes either in crude extracts or in the fractions from a DEAE-Sepharose column, and separated it by anion exchange chromatography for use in investigating the properties of 2-aminomuconate deaminase from P. pseudoalcaligenes JS45. However, attempts to prepare the material in large quantities for general use failed because the partially purified dioxygenase was unstable even during storage at −70° C. In crude extracts the dioxygenase was relatively stable, but the presence of 2-aminomuconate deaminase precluded accumulation of 2-aminomuconate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](=[CH:6]\[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10])/[C:3]([O-:5])=[O:4].[N+](C1C=CC=CC=1)([O-])=O>>[NH2:1]/[C:2](=[CH:6]\[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10])/[C:3]([O-:5])=[O:4].[NH2:1][C:2]1[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=1[OH:5].[CH:7](/[CH:6]=[C:2](/[NH2:1])\[C:3]([OH:5])=[O:4])=[CH:8]/[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N/C(/C(=O)[O-])=C\C=C\C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N/C(/C(=O)[O-])=C\C=C\C(=O)[O-]
Name
Type
product
Smiles
NC1=C(C=CC=C1)O
Name
Type
product
Smiles
C(=C\C=O)\C=C(/C(=O)O)\N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.